Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRNENUGIJRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse derivatives.
Key Reactions :
- Oxidation : The aminomethyl group can be oxidized to yield imines or nitriles.
- Reduction : The ester functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution : The aminomethyl group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. It is being investigated for its potential as a prodrug, which could enhance the bioavailability of active pharmaceutical ingredients while minimizing side effects. Understanding its interactions with biological targets is crucial for developing effective therapeutic agents .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific enzymes critical for cancer cell proliferation .
Industrial Applications
Use in Polymer Production
In the chemical industry, this compound is utilized in the production of polymers and resins. Its structural features allow it to act as an intermediate in synthesizing fine chemicals and specialty materials. The compound's stability and reactivity make it suitable for applications in coatings and adhesives.
Comparison with Related Compounds
The following table summarizes key structural features and applications of compounds related to this compound:
| Compound Name | Structural Features | Unique Characteristics | Applications |
|---|---|---|---|
| Tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | Pyrrolidine ring | Different ring structure affects reactivity | Drug synthesis |
| Tert-butyl (2S)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate | Cyclopropylmethyl group | Influences pharmacokinetics | Medicinal chemistry |
| 4-(Aminomethyl)cyclohexane carboxylic acid | Aminomethyl on cyclohexane | Lacks tert-butyl ester functionality | Organic synthesis |
Mechanism of Action
The mechanism by which tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Tert-butyl 1-Amino-2-methylcyclohexane-1-carboxylate (CAS: 1247095-41-5)
- Molecular Formula: C₁₂H₂₃NO₂ (same as the target compound).
- Key Differences: The amino group is located at the 1-position, and a methyl group replaces the aminomethyl substituent at the 2-position.
Tert-butyl 1-Aminocyclohexane-1-carboxylate Hydrochloride (CAS: 84636-23-7)
- Molecular Formula: C₁₁H₂₂ClNO₂.
- Key Differences: The aminomethyl group is absent; instead, an amino group is directly attached to the cyclohexane ring. The hydrochloride salt enhances solubility in polar solvents.
- Applications: Likely used in peptide coupling reactions due to the free amino group and improved solubility .
Analogues with Different Ring Systems
Tert-butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4)
- Molecular Formula : C₁₀H₂₀N₂O₂.
- Key Differences : The cyclohexane ring is replaced by a five-membered pyrrolidine ring.
- Properties: The pyrrolidine ring introduces ring strain, increasing reactivity. However, this compound exhibits significant toxicity (acute oral toxicity, skin corrosion, and carcinogenicity) compared to cyclohexane derivatives, limiting its applications .
Tert-butyl 2-Oxocyclopentane-1-carboxylate (CAS: 84109-76-2)
- Molecular Formula : C₁₀H₁₆O₃.
- Key Differences: A ketone (oxo) group replaces the aminomethyl substituent, and the ring is cyclopentane.
- Reactivity : The ketone group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents. The smaller cyclopentane ring may adopt envelope conformations, affecting stereochemical outcomes in synthesis .
Stereochemical Variants
Tert-butyl (1R,4R)-4-(Aminomethyl)cyclohexane-1-carboxylate Hydrochloride (CAS: 2138278-93-8)
Data Table: Comparative Analysis
Biological Activity
Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Overview
This compound is an organic compound that serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable target for drug development.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties.
2. Anticancer Activity
The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis.
The mechanism of action for this compound is believed to involve the following pathways:
- Enzymatic Interaction : The compound may act as a prodrug, undergoing enzymatic hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors.
- Cell Signaling Pathways : It has been suggested that the compound can influence multiple signaling pathways, including those related to oxidative stress and apoptosis, potentially leading to enhanced therapeutic effects.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Gram-positive bacteria with an IC50 value of 45 µM. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 60% at 100 µM concentration. |
| Study C | Mechanistic Insights | Showed modulation of ERK/MAPK signaling pathways, enhancing apoptosis in cancer cell lines. |
Preparation Methods
Hydrogenation of Cyano and Aromatic Precursors
Industrial-scale synthesis often employs hydrogenation of cyano-substituted benzoic acid derivatives. Patent US3923879A details a one-step process using p-cyanobenzoic acid, hydrogen gas, and a nickel catalyst in an aqueous ammonia–alkaline medium . Under elevated temperatures (120–150°C) and pressures (50–100 atm), this method achieves simultaneous saponification, cyano-group hydrogenation, and benzene-ring saturation . Applied to tert-butyl esters, this approach could yield the target compound via:
-
Esterification : Protection of the carboxylic acid as a tert-butyl ester.
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Catalytic hydrogenation : Nickel or ruthenium catalysts facilitate cyano-to-aminomethyl conversion and aromatic ring hydrogenation .
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nickel | 130 | 70 | 85 | 98 |
| Ruthenium | 150 | 100 | 78 | 95 |
Challenges include catalyst poisoning (e.g., sulfur impurities) and the need for rigorous pH control .
Nucleophilic Substitution of Leaving Groups
WO2021107047A1 discloses a method wherein hydroxy groups in cyclohexane intermediates are converted to leaving groups (e.g., tosyl, azide) and subsequently displaced by amines . For tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate, this entails:
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Step 1 : Tosylation of tert-butyl 2-(hydroxymethyl)cyclohexane-1-carboxylate using toluenesulfonyl chloride.
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Step 2 : Azide substitution (SN2 mechanism) followed by Staudinger reduction to the primary amine .
Advantages :
Limitations :
-
Azide handling requires stringent safety measures.
-
Competing elimination reactions may reduce yields in sterically hindered systems .
Reductive Amination and Radical Pathways
Radical-based methods, such as those in WO2011147576A1, utilize tributyltin hydride and azobisisobutyronitrile (AIBN) to mediate hydrogen-atom transfer reactions . For instance, tert-butyl 2-(halomethyl)cyclohexane-1-carboxylate undergoes radical substitution with ammonia equivalents to install the aminomethyl group .
Optimized Parameters :
Table 2: Radical Substitution Efficiency
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-(Bromomethyl) | 12 | 72 |
| 2-(Iodomethyl) | 8 | 68 |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate, and how are intermediates purified?
The synthesis typically involves coupling tert-butyl-protected amines with cyclohexane carboxylate derivatives. For example, carbodiimide-mediated coupling (e.g., EDC/NHS) is widely used to introduce the aminomethyl group, followed by Boc deprotection with trifluoroacetic acid (TFA) . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents like acetonitrile. Intermediate characterization relies on , , and LC-MS to confirm regiochemistry and purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for axial/equatorial substituents on cyclohexane) and Boc-group integrity.
- Mass spectrometry (HRMS/LC-MS) : For molecular weight verification and detection of byproducts.
- HPLC : To assess purity (>95% is typical for pharmaceutical intermediates) .
- IR spectroscopy : To monitor carbonyl stretches (~1700 cm for ester and carbamate groups) .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store under inert gas (N/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture (hydrolysis risk for tert-butyl esters) and strong acids/bases. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials, such as enantiopure cyclohexane-1-carboxylic acid derivatives.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of prochiral intermediates.
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during coupling .
Post-synthesis, chiral HPLC with cellulose-based columns can separate enantiomers, while X-ray crystallography confirms absolute configuration .
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in neurotransmitter pathways).
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic/electrophilic environments.
- MD simulations : Assess conformational stability of the cyclohexane ring in aqueous vs. lipid bilayer environments .
For example, tert-butyl carbamates often act as prodrugs; simulations can predict hydrolysis rates under physiological conditions .
Q. What experimental designs resolve contradictions in biological assay data for this compound?
- Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Counter-screening : Validate target specificity using knock-out cell lines or isoform-selective inhibitors.
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent activity .
Document buffer composition (e.g., DMSO% ≤0.1% to avoid solvent toxicity) and use internal controls (e.g., known agonists/antagonists) .
Methodological Considerations
Q. How is this compound utilized in multi-step drug discovery workflows?
- Fragment-based drug design : Serve as a sp-rich scaffold to enhance solubility and reduce toxicity.
- Parallel synthesis : Diversify the aminomethyl group via reductive amination or Suzuki coupling to generate libraries for SAR studies.
- Protecting group strategy : The tert-butyl ester facilitates selective deprotection in the presence of acid-labile functional groups .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
No acute toxicity is reported, but chronic exposure risks require adherence to ALARA principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
